ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-chlorophenyl)-5-oxo-1H-pyrazole-4-carboxylate.
Reduction: Formation of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-methanol.
Substitution: Formation of 1-(4-methoxyphenyl)-5-hydroxy-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is unique due to the presence of both a hydroxy group and an ethyl ester group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C12H11ClN2O3 |
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Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-14-15(11(10)16)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3 |
InChI Key |
DWYHBQTYHNOQMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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